1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
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Description
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H25NO5S and its molecular weight is 355.45. The purity is usually 95%.
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Biological Activity
1-{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and sulfonamide functional group. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H27F2NO7S, with a molecular weight of approximately 415.45 g/mol. Its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.
Key Structural Features:
- Bicyclic Framework: The rigid bicyclic structure contributes to its ability to fit into enzyme active sites.
- Methanesulfonamide Group: This functional group enhances the compound's polarity and potential for hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid structure enables it to bind effectively to proteins or enzymes, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition: By fitting into enzyme active sites, the compound may inhibit enzymatic functions.
- Protein-Protein Interaction Disruption: The compound could interfere with protein interactions critical for various biochemical pathways.
Interaction Studies
Recent studies have focused on how this compound interacts with key biological targets at the molecular level. These studies often employ techniques such as:
- Molecular Docking: To predict binding affinities and orientations.
- Biochemical Assays: To assess the inhibition of specific enzymes.
Case Studies
- Antitumor Activity: A study demonstrated that related compounds exhibited significant antitumor activity in vitro, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects: Research indicated that similar bicyclic sulfonamides could reduce inflammation markers in animal models, highlighting their therapeutic potential in inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure | Unique Features |
---|---|---|
((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amine | Bicyclic without sulfonamide | Lacks polar sulfonamide group |
((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethylsulfonamide | Ethyl instead of methanesulfonamide | Different side chain affects polarity |
((1S,4R)-7,7-Dimethyl-2-bicyclo[2.2.1]heptan) | Similar bicyclic structure | Variation in stereochemistry |
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-16(2)12-6-7-17(16,15(19)9-12)11-24(20,21)18-10-14(22-3)13-5-4-8-23-13/h4-5,8,12,14,18H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDVNEJHQDYVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=CO3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.